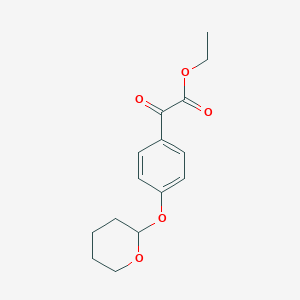

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate

Description

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate is a keto ester derivative characterized by a benzoylformate backbone modified with a tetrahydro-2H-pyran (THP) ether group at the para position of the aromatic ring. This structural motif combines the reactivity of the α-keto ester group with the steric and electronic effects of the THP-protected hydroxyl moiety. The compound is primarily utilized in asymmetric reduction reactions to produce chiral mandelate esters, which are critical intermediates in pharmaceuticals and agrochemicals . However, commercial availability of this compound has been discontinued, as noted in supplier listings .

Properties

IUPAC Name |

ethyl 2-[4-(oxan-2-yloxy)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-8-12(9-7-11)20-13-5-3-4-10-19-13/h6-9,13H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXYMFHZJWAJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound can be described by the following chemical formula:

- Molecular Formula: CHO

- Molecular Weight: 278.30 g/mol

Structure

The structure includes a benzoyl group, an ethyl ester, and a tetrahydropyran moiety, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains of bacteria.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties in various models. A study utilizing lipopolysaccharide (LPS)-induced inflammation in murine macrophages reported that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with inflammation and microbial resistance. The compound appears to modulate the NF-κB pathway, which is crucial in regulating immune responses.

Case Study 1: In Vivo Efficacy against Bacterial Infections

A recent study evaluated the in vivo efficacy of this compound in a murine model infected with Staphylococcus aureus. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study 2: Anti-inflammatory Effects in Chronic Disease Models

In another study focused on chronic inflammatory diseases, the administration of this compound resulted in decreased markers of inflammation and improved clinical outcomes in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Ethyl 4-(2-THP-oxy)benzoylformate differs from simpler benzoylformate esters (e.g., ethyl benzoylformate) due to the bulky THP group, which influences both steric interactions and hydrogen-bonding capabilities. Key thermodynamic parameters for related compounds include:

Catalytic Reduction Efficiency

In enzymatic reductions, bulky substituents on benzoylformate esters impact catalytic activity. For example:

- Wild-type CtXR enzyme shows low turnover numbers for ethyl benzoylformate.

- Mutated CtXR (W23F variant) enhances catalytic efficiency 43- to 83-fold for ethyl benzoylformate derivatives, including ethyl 4-chloro- and 4-cyano-benzoylformates, by accommodating steric bulk via loop elongation .

| Substrate | Catalytic Efficiency (Mutant vs Wild-Type) |

|---|---|

| Ethyl benzoylformate | 43-fold increase |

| Ethyl 4-chloro-benzoylformate | 83-fold increase |

Enantioselectivity in Asymmetric Reductions

Ethyl 4-(2-THP-oxy)benzoylformate exhibits moderate enantioselectivity (up to 28.5% e.e.) in NADH-mediated reductions, influenced by Mg²⁺ coordination to stabilize transition states . Comparatively:

- Ethyl 4-dimethylaminobenzoylformate achieves higher e.e. values (exact data unspecified) due to electron-donating groups enhancing chiral induction .

- Ethyl benzoylformate shows variable e.e. (2.9–28.5%) depending on reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.